Product packaging for Bis(tributyltin) succinate(Cat. No.:CAS No. 4644-96-6)

Bis(tributyltin) succinate

Cat. No.: B12674042
CAS No.: 4644-96-6
M. Wt: 696.2 g/mol
InChI Key: HXVPZBIFJXDHHK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(tributyltin) succinate (PubChem CID: 16697017) is an organotin compound supplied as a high-purity reagent for research applications . Organotin compounds like tributyltin derivatives are historically known for their biocidal properties and serve as key catalysts in industrial chemistry; for instance, related compounds such as bis(tributyltin) oxide are utilized as acaricides and wood preservatives . The structure of this specific compound, which features a succinate linker bridging two tributyltin groups, may offer unique reactivity for specialized organic synthesis or polymer chemistry. Succinate itself is a fundamental metabolite in the tricarboxylic acid (TCA) cycle , but its role in this organotin complex is structural rather than metabolic. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on the consistent quality of this reagent for their investigative work in chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H58O4Sn2 B12674042 Bis(tributyltin) succinate CAS No. 4644-96-6

Properties

IUPAC Name

bis(tributylstannyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H2,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVPZBIFJXDHHK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCC(=O)O[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O4Sn2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058278
Record name Bis(tributyltin) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4644-96-6
Record name 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-7,10-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004644966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(tributyltin) succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of Bis Tributyltin Succinate

Established Synthetic Pathways for Tributyltin Compounds

The commercial and laboratory synthesis of tributyltin compounds, the essential building blocks for bis(tributyltin) succinate (B1194679), predominantly involves the alkylation of tin(IV) chloride (tin tetrachloride) or the direct reaction of elemental tin with alkyl halides. researchgate.netnih.gov

Alkylation Reactions of Tin Tetrachloride

The most common route to producing tributyltin compounds is through the alkylation of tin tetrachloride. This can be achieved using several distinct methodologies, each with its own advantages and mechanistic nuances. These methods typically first produce tetrabutyltin, which is then converted to tributyltin derivatives through a redistribution reaction. wikipedia.orgquora.com

The Grignard synthesis is a versatile and widely employed method for creating carbon-tin bonds. nih.govwikipedia.org The process involves the reaction of a Grignard reagent, butylmagnesium chloride (BuMgCl) or bromide (BuMgBr), with tin tetrachloride. The Grignard reagent is prepared beforehand by reacting magnesium metal with an appropriate butyl halide, such as butyl chloride, in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comorgsyn.org

Reaction Scheme: Grignard Synthesis of Tetrabutyltin

Generated code

3 SnBu₄ + SnCl₄ → 4 Bu₃SnCl

Generated code

SnCl₄ + 4 BuCl + 8 Na → SnBu₄ + 8 NaCl

Generated code

BuCl + 2 Na → BuNa + NaCl

Generated code

4 BuNa + SnCl₄ → SnBu₄ + 4 NaCl

Generated code

3 SnCl₄ + 4 AlBu₃ → 3 SnBu₄ + 4 AlCl₃

Generated code

(Bu₃Sn)₂O + HOOC(CH₂)₂COOH → Bu₃SnOOC(CH₂)₂COOSnBu₃ + H₂O

Generated This method is analogous to the preparation of other bis(tributyltin) dicarboxylates, such as bis-tributyltin phthalate (B1215562) and bis-tributyltin isosebacate, which are synthesized from bis-tributyltin oxide and the corresponding dicarboxylic acid.

Pathways for the Formation of Bis(tributyltin) Succinate

The synthesis of this compound, a type of bis(organotin) dicarboxylate, can be approached through several established methods for preparing organotin carboxylates. jlu.edu.cn A primary and widely used method involves the condensation reaction between a tributyltin precursor and succinic acid or its derivatives.

One of the most common precursors is bis(tributyltin) oxide (TBTO) . The reaction of TBTO with a dicarboxylic acid, such as succinic acid, typically proceeds via azeotropic distillation in a suitable organic solvent like toluene (B28343) to remove the water formed during the reaction. expresspolymlett.comniscpr.res.ingoogle.com This drives the equilibrium towards the formation of the desired bis(tributyltin) ester. The general stoichiometry for this reaction is a 1:1 molar ratio of bis(tributyltin) oxide to the dicarboxylic acid. google.com

(n-Bu₃Sn)₂O + HOOC(CH₂)₂COOH → (n-Bu₃SnOOC(CH₂)₂COOSnBu₃) + H₂O

Alternatively, tributyltin chloride can be reacted with the sodium or potassium salt of succinic acid in an anhydrous organic solvent. google.com The insolubility of the resulting alkali metal halide (e.g., sodium chloride) in the organic solvent facilitates its separation, leaving the desired organotin carboxylate in solution. google.com Another pathway involves the use of tributyltin hydride , which is known to react with carboxylic acids, although this is more commonly associated with reduction reactions. chemicalbook.com

The synthesis of organotin carboxylates often requires anhydrous conditions due to the hydrolysable nature of the organotin halide starting materials. sysrevpharm.org Common solvents for these reactions include benzene, toluene, methanol, and ethanol. niscpr.res.insysrevpharm.org

Table 1: Synthetic Pathways to Organotin Carboxylates

Starting MaterialsReagents/ConditionsProduct TypeReference
Bis(tributyltin) oxide, Carboxylic acidToluene, Reflux with azeotropic removal of waterTributyltin carboxylate expresspolymlett.comniscpr.res.in
Organotin halide, Alkali metal carboxylateAnhydrous organic solventOrganotin carboxylate google.com
Dichlorodiorganotin(IV), Sodium salt of ligandMethanol, RefluxDiorganotin(IV) carboxylate asianpubs.org
Triorganotin(IV) chloride, Carboxylic acid, KOHMethanol/WaterTriorganotin(IV) carboxylate nih.gov

Synthesis and Characterization of Related Organotin Succinate Derivatives

The synthesis of a variety of organotin carboxylate derivatives has been extensively reported, providing a framework for understanding potential derivatives of this compound. sysrevpharm.orgasianpubs.orgnih.gov These derivatives can be broadly categorized based on the number and nature of the organic groups attached to the tin atom (mono-, di-, and triorganotin compounds) and the structure of the carboxylate ligand. sysrevpharm.orgdoi.org

For instance, diorganotin(IV) derivatives are commonly synthesized from the corresponding diorganotin(IV) dichloride and the sodium salt of the carboxylic acid ligand. asianpubs.org The stoichiometry of the reaction (e.g., 1:1 or 1:2 molar ratio) can be varied to produce different complexes. asianpubs.org Triorganotin(IV) derivatives are similarly prepared from triorganotin(IV) halides or oxides. expresspolymlett.comsysrevpharm.org

Characterization of these compounds relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: The coordination of the carboxylate group to the tin atom is a key feature. The difference (Δν) between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching frequencies of the carboxylate group provides insight into its coordination mode (monodentate, bidentate chelating, or bridging). doi.org

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn):

¹H and ¹³C NMR spectra confirm the presence of the organic groups (e.g., butyl groups) and the succinate backbone. Shifts in the carboxylate carbon signal upon complexation indicate coordination. asianpubs.org

¹¹⁹Sn NMR is particularly informative for determining the coordination number and geometry around the tin atom in solution. nih.govresearchgate.net For example, the chemical shifts can often distinguish between four-coordinate tetrahedral and five- or six-coordinate geometries. sysrevpharm.orgnih.gov

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the structure of the synthesized compounds. nih.gov

Catalytic Strategies in Organotin Succinate Synthesis and Transformation

Catalysis offers powerful tools for the synthesis and functionalization of organotin compounds and succinate derivatives, enabling milder reaction conditions and novel transformations.

Photoredox Catalysis in Organotin Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy for activating organic molecules via single-electron transfer (SET) pathways. nih.govsigmaaldrich.com In the context of organotin chemistry, photoredox methods can be merged with organotin catalysis to achieve novel transformations. For example, diorganotin dihalides have been used as co-catalysts in the photoredox-mediated C-H alkylation of carbohydrates. nih.govacs.org In this process, an iridium(III) photoredox catalyst, upon light excitation, initiates a sequence that leads to the formation of a cyclic stannylene acetal (B89532) intermediate. nih.govacs.org This intermediate exhibits enhanced reactivity towards hydrogen atom abstraction, ultimately enabling the functionalization of the substrate. nih.govacs.org

While direct photoredox derivatization of this compound is not explicitly documented, these principles could be applied to functionalize the succinate backbone or the butyl groups. Photoredox catalysis is also known for its ability to generate radical species from readily available starting materials under mild conditions, often avoiding the use of toxic reagents like tin hydrides in certain reductions. nih.govrsc.org

Palladium-Catalyzed Derivatization of Succinate Esters

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several routes for the synthesis and derivatization of succinate esters. researchgate.netnih.govwhiterose.ac.uk

A key method is the bis-alkoxycarbonylation of alkenes , which converts an alkene into a succinate diester in a single step using carbon monoxide and an alcohol, catalyzed by a palladium complex. researchgate.net This reaction is a highly efficient way to produce succinic acid ester derivatives. researchgate.net

Furthermore, palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids has been developed to produce chiral α-substituted succinates with high enantioselectivity. acs.org This method involves the reaction of the acrylic acid with carbon monoxide and an alcohol in the presence of a chiral palladium catalyst. acs.org Such methodologies could potentially be adapted to modify the succinate core of a pre-formed organotin succinate or to synthesize functionalized succinic acids for subsequent reaction with tributyltin oxide. Palladium-catalyzed cross-coupling reactions of cyclopropenyl esters have also been developed, showcasing the versatility of palladium in activating ester functionalities for C-C bond formation. rsc.org

Biocatalytic and Enzyme-Mediated Synthesis of Succinate Derivatives

Biocatalysis presents a "green" and highly selective alternative to traditional chemical catalysis for synthesizing succinate derivatives. mt.com Enzymes, particularly lipases, are widely used for esterification and polymerization reactions under mild conditions. tandfonline.comresearchgate.net

Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a highly effective catalyst for the synthesis of succinate esters. tandfonline.comtandfonline.com It can catalyze the esterification of succinic acid with various alcohols, including butanediol, to form linear and cyclic oligoesters. tandfonline.comtandfonline.com A significant advantage is the ability to use non-activated succinic acid directly, which is economically and environmentally beneficial, especially when using bio-based succinic acid from fermentation. tandfonline.com

The reaction conditions, such as substrate concentration, can be tuned to favor the formation of either linear or cyclic products. tandfonline.com For instance, low substrate concentrations tend to promote the formation of cyclic esters. tandfonline.com Biocatalysis has been successfully employed for the synthesis of various dialkyl succinates, including dioctyl succinate and diethyl succinate. researchgate.net

Table 2: Comparison of Catalytic Strategies for Succinate Ester Synthesis

Catalytic MethodKey FeaturesTypical ProductsReference
Photoredox Catalysis Mild conditions, radical intermediates, novel reactivityFunctionalized organic molecules nih.govnih.gov
Palladium Catalysis High efficiency, C-C bond formation, atom economySubstituted succinate esters researchgate.netacs.org
Biocatalysis (Lipases) High selectivity, "Green" chemistry, mild conditionsLinear and cyclic succinate esters/oligoesters tandfonline.comresearchgate.nettandfonline.com

Coordination Chemistry and Supramolecular Assembly of Organotin Succinates

The structural diversity of organotin(IV) carboxylates is a result of the tin atom's flexible coordination number and the versatile binding modes of the carboxylate ligand. tandfonline.comresearchgate.net Organotin compounds can exhibit coordination numbers ranging from four to seven, leading to various geometries such as tetrahedral, trigonal bipyramidal, and octahedral. tandfonline.comresearchgate.net

In the case of dicarboxylates like succinate, the two carboxylate groups can bridge tin centers, leading to the formation of polymeric or macrocyclic structures. acs.org The nature of the organic groups on the tin atom and the length and flexibility of the dicarboxylate linker play crucial roles in determining the final architecture.

Solid-State Structures: In the solid state, diorganotin(IV) dicarboxylates often form polymeric chains or complex ladder structures. niscpr.res.inacs.org For example, the reaction of di-n-butyltin oxide with carboxylic acids can yield ladder-type structures where the carboxylate groups bridge two tin atoms. niscpr.res.in Triorganotin carboxylates can exist as monomers, but more commonly they form one-dimensional coordination polymers where the carboxylate group bridges adjacent R₃Sn units. researchgate.netresearchgate.net

Solution-State Behavior: In solution, these solid-state structures can break down. NMR spectroscopy often indicates that the polymeric structures may dissociate into smaller, discrete oligomeric species that are in dynamic exchange with each other. acs.org For triorganotin carboxylates, the polymeric structure often reverts to a monomeric, four-coordinate tetrahedral geometry in non-coordinating solvents. sysrevpharm.org

Supramolecular Assembly: The directional interactions of the Sn-O bonds can be harnessed to construct sophisticated supramolecular architectures. nih.gov Dialkyltin(IV) moieties have been shown to self-assemble with aromatic dicarboxylates to form discrete trinuclear macrocycles. acs.org In one remarkable case, a di-n-butyltin(IV) isophthalate (B1238265) complex formed a 24-membered macrocycle that further self-assembled into a bis tandfonline.compseudorotaxane through the mutual threading of butyl groups from adjacent macrocycles. acs.org This highlights the potential for this compound and its derivatives to form intricate, self-assembled structures driven by coordination bonding.

Elucidation of Structural Aspects in Metal Succinate Complexes

The structural chemistry of metal-succinate complexes is rich and varied, owing to the flexibility and multiple coordination sites of the succinate dianion (suc²⁻). The succinate ligand can adopt several conformations and act as a versatile connector, leading to the formation of diverse supramolecular architectures, from simple mononuclear species to complex coordination polymers. researchgate.neterdogan.edu.tr

In many transition metal complexes, the succinate ligand utilizes its two carboxylate groups to bridge metal centers, forming one-, two-, or three-dimensional polymeric networks. erdogan.edu.trnih.gov For example, in the 1-D coordination polymer {[Ni(μ-suc)(H₂O)₂(nia)₂]·2H₂O}n, the succinate ligand bridges the nickel(II) ions, which adopt an octahedral geometry. erdogan.edu.tr The conformation of the succinate ligand itself (e.g., anti or gauche) plays a crucial role in determining the final structure of the coordination polymer.

In the context of organotin compounds, the bulky tributyl groups on the tin atom in this compound introduce significant steric hindrance, which strongly influences the resulting structure. While a simple monomeric structure with two tributyltin groups ester-linked to a central succinate moiety is possible, the tendency of tin atoms in organotin carboxylates to increase their coordination number beyond four often leads to more complex arrangements. The tin atom can achieve a five-coordinate trigonal bipyramidal or a six-coordinate octahedral geometry through intermolecular Sn···O interactions, where a carbonyl oxygen from a neighboring molecule coordinates to the tin atom of another. bsmiab.orgrsc.org This can result in the formation of a polymeric chain or a dimeric structure. The specific geometry is dictated by a balance between the coordination tendency of the tin atom and the steric demands of the bulky butyl groups.

Ligand Binding Modes and Spectroscopic Signatures in Organotin Coordination Polymers

Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for characterizing organotin carboxylates and elucidating the coordination environment of the tin atom.

Infrared (IR) Spectroscopy

The coordination mode of the carboxylate group to the tin atom can be determined by analyzing the positions of the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations in the IR spectrum. The difference between these two frequencies, denoted as Δν [νasym(COO) - νsym(COO)], is particularly informative.

Monodentate Coordination: A large Δν value (typically >350 cm⁻¹) suggests a monodentate coordination mode, where only one oxygen atom of the carboxylate group is bonded to the tin center. ias.ac.in

Bidentate Coordination: A small Δν value (typically <250 cm⁻¹) is indicative of a bidentate (chelating) mode, where both oxygen atoms of the carboxylate group coordinate to the same tin atom. bsmiab.orgias.ac.in

Bridging Coordination: An intermediate Δν value, often comparable to that of the ionic salt, suggests a bridging mode, where the carboxylate group links two different tin atoms.

The IR spectra of organotin complexes also show characteristic bands for Sn-C (around 590-520 cm⁻¹) and Sn-O (around 495-420 cm⁻¹) bonds, confirming the formation of the complex. ias.ac.in

Table 1: Representative IR Spectroscopic Data for Determining Carboxylate Binding Modes in Organotin(IV) Complexes

Compound Type νasym(COO) (cm⁻¹) νsym(COO) (cm⁻¹) Δν (cm⁻¹) Inferred Binding Mode Reference
R₃SnL (General) ~1650 ~1370 >200 Bridging/Polymeric bsmiab.org
Anisobidentate Complex - - 216 Anisobidentate ias.ac.in

Note: Specific values vary depending on the R groups and the carboxylate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) provides detailed structural information in the solution state.

¹H and ¹³C NMR: These spectra confirm the presence of the tributyl and succinate moieties. The absence of the acidic proton signal from the carboxylic acid confirms deprotonation and complex formation. mdpi.com

¹¹⁹Sn NMR: This is arguably the most powerful NMR technique for studying organotin compounds. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin atom. mdpi.commdpi.com The coordination number can often be directly inferred from the chemical shift range. Furthermore, coupling constants such as ¹J(¹¹⁹Sn-¹³C) can be used to estimate the C-Sn-C bond angles in solution, providing further insight into the geometry around the tin atom. mdpi.com For instance, larger ¹J values are associated with larger C-Sn-C angles. mdpi.com

Table 2: Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin Coordination Number

Coordination Number Geometry ¹¹⁹Sn Chemical Shift Range (δ, ppm) Reference
4 Tetrahedral +200 to -60 mdpi.com
5 Trigonal Bipyramidal -90 to -190 mdpi.com
6 Octahedral -210 to -400 mdpi.com

Note: Ranges are approximate and can be influenced by ligand type and solvent.

For this compound, a five-coordinate environment for the tin atoms is highly probable in the solid state, leading to a polymeric structure. In solution, an equilibrium may exist between a four-coordinate tetrahedral monomer and higher-coordinate associated species, depending on the solvent and concentration.

Chemical Reactivity and Environmental Transformation Mechanisms of Bis Tributyltin Succinate

Hydrolytic Degradation Mechanisms in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For organotin compounds, this process is significantly influenced by the pH of the surrounding water. inchem.orgmst.dk

Kinetics and Thermodynamics of pH-Dependent Hydrolysis

The hydrolysis of tributyltin (TBT) compounds, the active component of bis(tributyltin) succinate (B1194679), is notably dependent on pH. inchem.org While the tin-carbon bonds are generally stable under normal environmental conditions, hydrolysis can occur under extreme pH levels. inchem.orgwho.int In aqueous solutions, TBT exists in equilibrium between different species, including the hydrated cation, hydroxide (B78521), chloride, and carbonate forms. inchem.org The speciation is pH-dependent; at a pH below 7.0, the cationic form (Bu3SnOH2+) and tributyltin chloride are predominant. inchem.org As the pH increases to 8, tributyltin chloride, tributyltin hydroxide, and tributyltin carbonate are the main species. inchem.org Above a pH of 10, tributyltin hydroxide and tributyltin carbonate dominate. inchem.org

The pKa for the tributyltin cation is approximately 6.25. cdc.gov This indicates that at a pH below this value, the cationic form is the primary species, while at a higher pH, the neutral hydroxide form prevails. cdc.govvliz.be Studies on similar organotin compounds, such as dibutyltin (B87310) maleate (B1232345) (DBTM) and dibutyltin oxide (DBTO), under acidic conditions (pH ~1-2) have shown rapid hydrolysis, with half-lives of less than 0.5 hours for DBTM and 3.5 hours for DBTO. umweltbundesamt.at However, under typical environmental pH ranges (5-9), the cleavage of the tin-carbon bond by hydrolysis is not considered a significant degradation pathway. who.intcdc.gov One study found that tributyltin was stable over 63 days in the dark at pH values ranging from 2.9 to 10.3. nih.gov

Influence of Environmental Factors on Hydrolysis Rates

Several environmental factors can influence the rate of hydrolysis of tributyltin compounds. These include temperature, salinity, and the presence of other dissolved substances. mst.dkresearchgate.net The solubility of tributyltin compounds, which can affect their availability for hydrolysis, decreases with increasing salinity and is also temperature-dependent, with lower solubility at colder temperatures. researchgate.net The presence of high concentrations of chloride, as found in seawater, favors the formation of chloro species. cdc.gov The degree of adsorption to particulate matter, which is influenced by salinity, temperature, and the amount of suspended and dissolved organic matter, can also affect the concentration of tributyltin available for hydrolysis in the water column. mst.dkwho.int

Photodegradation Mechanisms and Pathways

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This process can be a significant abiotic degradation pathway for tributyltin compounds in the environment. pjoes.cominchem.org

Wavelength-Dependent Photolysis and Quantum Yields

Laboratory studies have demonstrated that tributyltin compounds undergo photodegradation when exposed to ultraviolet (UV) light. inchem.orgwho.int The process is wavelength-dependent, with photolysis occurring more readily at shorter UV wavelengths. inchem.org For instance, exposure to UV light at 300 nm leads to photodegradation, with a lesser effect observed at 350 nm. inchem.orgwho.int In one study, the half-life of tributyltin irradiated with UV light at 300 nm was 1.1 days, while at 350 nm, it was greater than 18 days. nih.gov The quantum yield, a measure of the efficiency of a photochemical process, for the photolysis of tributyltin chloride has been studied, indicating that the surrounding environment influences the rate of photodegradation. researchgate.net

Role of Natural Sunlight and UV Irradiation in Abiotic Degradation

Under natural environmental conditions, the effectiveness of photodegradation is limited by the penetration of UV light into the water column, which can be reduced by turbidity. inchem.orgmst.dk However, the presence of photosensitizing substances, such as acetone, can accelerate the photodegradation process. inchem.orgwho.intnih.gov Studies on the photolysis of tributyltin under natural sunlight have yielded varied results. Some research indicates that the half-life of tributyltin in natural water under sunlight can exceed 89 days, suggesting a limited role for direct photolysis. nih.gov In contrast, other studies have shown that photocatalysis, using a catalyst like titanium dioxide (TiO2) and UV light, can lead to a near-complete degradation of tributyltin in water within 30 minutes. nih.gov This suggests that indirect photolytic processes can be highly effective. nih.gov Experiments have also shown that UV irradiation can significantly reduce the concentration of tributyltin, though its degradation product, dibutyltin, may persist longer. vliz.be

Biotic Transformation and Biodegradation Processes

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the transformation of tributyltin compounds in the environment. who.intmst.dk This process involves the sequential removal of the butyl groups from the tin atom, a process known as dealkylation, which ultimately leads to the formation of less toxic inorganic tin. pjoes.comwho.intmst.dk

The biodegradation of tributyltin proceeds through the formation of dibutyltin (DBT) and then monobutyltin (B1198712) (MBT), which is then slowly mineralized. who.int This process is carried out by a variety of microorganisms, including bacteria, fungi, and microalgae, and can occur under both aerobic and anaerobic conditions. mst.dkresearchgate.net However, aerobic degradation is generally considered to be more significant. researchgate.net

Several factors influence the rate of biodegradation, including temperature, oxygen levels, pH, and the availability of other nutrients. inchem.orgmst.dk For example, studies have shown that TBT degradation is faster in organic-rich sediments compared to sandy, organic-poor sediments. acs.orgnih.gov The half-life of TBT in the environment can vary widely, from a few days in the water column to several years in sediments. who.intnih.gov Laboratory studies have reported half-lives for TBT ranging from 28 to 78 days in freshwater sediments. acs.orgnih.gov The addition of nutrients, such as succinate, can enhance the biodegradation of TBT by stimulating microbial activity. researchgate.netnih.govsemanticscholar.org

Microbial Degradation by Bacterial Consortia and Pure Cultures

Microbial action is a significant pathway for the breakdown of tributyltin compounds in the environment. epa.gov Both consortia of microorganisms and isolated pure cultures have demonstrated the ability to degrade TBT.

Under aerobic conditions, the biodegradation of tributyltin is a relatively faster process compared to anaerobic degradation. nih.gov The half-life of TBT in aerobic soils has been estimated to be around 116 days. epa.gov The degradation is carried out by various species of bacteria that are commonly found in soil and water. nih.gov Studies on activated sludge have shown that TBT can be significantly removed from the dissolved phase and becomes associated with suspended solids. epa.gov The biodegradation in these systems proceeds through a sequential dealkylation process. epa.gov For instance, in experiments with non-acclimatized activated sludge, the half-life for TBT was calculated to be 10.2 days. epa.gov However, when the biomass was acclimatized to organotin compounds, the degradation was significantly enhanced, with the half-life of TBT decreasing to 1.4 days. epa.gov

The process involves the cleavage of the carbon-tin bond, leading to the formation of dibutyltin (DBT) and subsequently monobutyltin (MBT). epa.govnih.gov Some bacterial species, such as Pseudomonas aeruginosa and Alcaligenes faecalis, have been identified as capable of degrading sublethal amounts of TBTO during aerobic growth when other carbon sources are available. nih.gov Research on extremophilic bacteria from the Atacama Desert also identified Moraxella osloensis as having a significant capability to degrade TBT, achieving approximately 80% degradation in 7 days and producing less toxic dibutyltin and inorganic tin. who.int

Under anaerobic conditions, the degradation of tributyltin compounds is generally slower. nih.gov The estimated half-life of TBT in anaerobic soils can be as long as 815 days. epa.gov Despite the slower rate, anaerobic degradation is a crucial process, especially in sediments where anoxic conditions prevail. wm.edu Some studies suggest that while the process is slow, it can be more rapid than aerobic degradation under certain conditions, although there is a lack of consensus on this point. wm.eduresearchgate.net

In anaerobic environments, such as those found in some landfill simulations, microorganisms have been shown to be capable of degrading organotin compounds. sci-hub.red The degradation pathways are similar to aerobic processes, involving the sequential removal of butyl groups. nih.gov

Interactive Data Table: Half-life of Tributyltin (TBT) in Various Environmental Conditions

Environmental MatrixConditionHalf-lifeReference
Aerobic Soils-116 days epa.gov
Anaerobic Soils-815 days epa.gov
Sea Water-6 to 12 days epa.gov
Fresh Water-up to 238 days epa.gov
Activated Sludge (non-acclimatized)Aerobic10.2 days epa.gov
Activated Sludge (acclimatized)Aerobic1.4 days epa.gov
Harbor Waters (polluted)Light6 days nih.gov
Harbor Waters (polluted)Dark7 days nih.gov
Harbor Waters (clean)Light9 days nih.gov
Harbor Waters (clean)Dark19 days nih.gov

Fungal Contributions to Organotin Compound Transformation

Fungi also play a role in the transformation of tributyltin compounds. researchgate.net Wood-degrading fungi, in particular, have been identified as capable of degrading bis(tributyltin) oxide. researchgate.net The filamentous fungus Cunninghamella elegans has been studied for its ability to degrade TBT. Research has shown that this fungus can convert TBT into the less toxic derivatives, dibutyltin and monobutyltin. researchgate.netnih.gov In one study, Cunninghamella elegans was able to reduce the initial TBT content by 80% after 3 days of biodegradation. researchgate.net The degradation process in this fungus is believed to be cometabolic and mediated by cytochrome P-450 dependent enzymes. researchgate.netnih.gov

Mechanistic Insights into Successive Debutylation to Inorganic Tin

The primary mechanism for the environmental degradation of tributyltin compounds, including by extension bis(tributyltin) succinate, is the successive cleavage of the carbon-tin bonds, a process termed debutylation. epa.govnih.gov This process occurs both through biological degradation by microorganisms and through abiotic processes like photolysis. epa.gov

The degradation proceeds in a stepwise manner:

Tributyltin (TBT) is degraded to Dibutyltin (DBT) .

Dibutyltin (DBT) is further degraded to Monobutyltin (MBT) .

Monobutyltin (MBT) is ultimately mineralized to inorganic tin . epa.gov

This sequential debutylation results in a progressive decrease in the toxicity of the compound, as the toxicity is largely attributed to the organic groups attached to the tin atom. epa.gov The degradation products, DBT and MBT, are more readily degraded than the parent TBT compound. researchgate.net

Sorption and Desorption Dynamics in Environmental Matrices

Due to its chemical properties, this compound is expected to exhibit strong sorption behavior in aquatic environments, similar to other TBT compounds.

Adsorption to Suspended Particulate Matter and Sediments

Tributyltin compounds have a high affinity for particulate matter and readily adsorb onto suspended solids and sediments in the water column. wm.edu It is estimated that between 10% and 95% of TBT introduced into water undergoes adsorption onto particulate matter. wm.eduresearchgate.net This process is a significant factor in the environmental distribution and fate of these compounds.

The extent of adsorption is influenced by several factors, including:

Salinity: Increased salinity can enhance TBT sorption due to the "salting-out" effect, which reduces the solubility of TBT species in the water. researchgate.net

pH: The sorption of TBT is pH-dependent. Maximum sorption is often observed around pH 6, which is attributed to a balance between the cationic TBT+ species and deprotonated surface ligands on the particles.

Organic Carbon Content: The organic carbon content of sediments is an important determinant of sorption behavior.

Particle Size: The particle size distribution of the sediment also plays a role in the extent of adsorption.

Once adsorbed, the disappearance of TBT from the particulate matter is primarily due to degradation rather than desorption. wm.eduresearchgate.net This strong binding to sediments can lead to the accumulation of TBT in these matrices, where it can persist for several years, acting as a long-term source of contamination to the overlying water column. wm.edu

Interactive Data Table: Factors Influencing Tributyltin (TBT) Sorption

FactorInfluence on SorptionMechanism/ReasonReference(s)
pH Maximum sorption around pH 6Optimal balance between cationic TBT+ and deprotonated surface ligands.
Salinity Generally increases sorption"Salting-out" effect reduces solubility of TBT species. researchgate.net
Organic Carbon Content Positively correlated with sorptionHydrophobic partitioning of TBT species to nonpolar organic matter.
Particle Size Influences sorption capacitySmaller particles have a larger surface area for adsorption.
Resident TBT Contamination Reduces further sorptionSaturation of sorption sites in already contaminated sediments.

Mechanisms of Desorption from Environmental Substrates

The release of tributyltin (TBT), the active component of this compound, from environmental substrates like sediment and suspended particles is a critical process governing its bioavailability and persistence in aquatic systems. While TBT adsorbs strongly to particulate matter, this association is not permanent, and desorption can remobilize the compound into the water column. ccme.cawho.int The mechanisms and rates of desorption are influenced by a combination of physicochemical and environmental factors.

The process of TBT disappearing from the sediment layer is primarily due to degradation rather than desorption, although desorption still plays a role in its environmental fate. who.int The partitioning of TBT between sediment and water is dynamic. Aging of TBT in sediments is a significant factor; over time, TBT becomes more strongly bound, reducing its desorption potential. nih.gov Studies on sediments spiked with TBT and aged for periods up to 84 days showed that aging led to substantial increases in TBT sorption, particularly in samples with higher organic carbon content (2.6% and 4.8% w/w). nih.gov This suggests that long-term contamination may result in less reversible binding. nih.gov

Environmental conditions heavily influence TBT release. europa.eu Key factors include pH, salinity, temperature, and the amount of dissolved organic matter. who.intnih.gov Increased salinity generally enhances the desorption of TBT. researchgate.net For instance, studies show that increasing the salinity of artificial seawater can reduce TBT sorption at acidic to neutral pH levels. nih.gov Conversely, local harbor conditions are paramount in determining TBT release during physical disturbances like dredging. europa.eu To minimize desorption, it is recommended that dredging of highly contaminated sediments be conducted during colder periods and when the water pH is below 8.0. europa.eu The pH of the water affects both the chemical form of TBT and the surface charge of sediment particles, with maximum sorption observed around pH 6. nih.gov

Table 1: Factors Influencing Desorption of Tributyltin (TBT) from Environmental Substrates
FactorEffect on DesorptionSource
AgingDecreases desorption; TBT becomes more strongly bound to sediment over time. nih.govnih.gov
Sediment Organic CarbonHigher organic carbon content increases sorption and reduces desorption, especially with aging. nih.gov
SalinityIncreased salinity generally favors desorption. nih.govresearchgate.net
pHAffects TBT speciation and surface binding; maximal sorption occurs around pH 6, implying lower desorption at this pH. nih.gov
TemperatureLower temperatures reduce desorption rates. europa.eu

Biotransformation Pathways in Biological Systems

The biotransformation of tributyltin (TBT) is a crucial process that reduces its toxicity in the environment. This transformation is carried out by a wide range of organisms, including microorganisms like bacteria, algae, and fungi, as well as higher organisms such as fish and mammals. mst.dknih.gov The primary pathway for TBT degradation is a sequential dealkylation process, where the butyl groups attached to the tin atom are progressively removed. mst.dkresearchgate.net This process converts TBT first into dibutyltin (DBT), then into monobutyltin (MBT), and ultimately into less toxic inorganic tin. researchgate.netnih.govwaterquality.gov.au

Involvement of Cytochrome P450-Dependent Monooxygenase Systems in Metabolism

In higher organisms, the metabolic breakdown of TBT is primarily initiated by the cytochrome P450 (CYP450) family of enzymes. mst.dkpublish.csiro.auresearchgate.net This enzyme system, located mainly in the liver, catalyzes the oxidation of a wide variety of foreign compounds. publish.csiro.aut3db.canih.gov The metabolism of TBT by CYP450-dependent monooxygenases involves the hydroxylation of the butyl chains, which is the first step leading to dealkylation. mst.dk

Research using rat liver microsomes was instrumental in identifying the first metabolites of tributyltin compounds, confirming the central role of P450 enzymes in their biological oxidation. publish.csiro.aupublish.csiro.au Studies have demonstrated that inhibiting the CYP450 system decreases TBT-induced toxicity, while inducing these enzymes enhances it, providing strong evidence for their involvement in TBT metabolism. nih.gov This enzymatic action is not limited to mammals; a mixed-function oxygenase system, analogous to CYP450, is also responsible for metabolizing TBT in fish. nih.gov The catalytic cycle of the CYP450 enzyme is considered fundamental to the mechanism of organotin biodegradation. researchgate.net

Oxidative Dealkylation Processes in Organisms

The core mechanism of TBT biotransformation is oxidative dealkylation, a process that involves the splitting of the carbon-tin bond. mst.dk This degradation is a stepwise debutylation reaction. nih.gov In microorganisms, bacteria such as Pseudomonas stutzeri have been shown to directly transform tributyltin chloride (TBTCl) into dibutyltin dichloride (DBTCl2). nih.gov

In higher organisms, the process is initiated by CYP450-mediated oxidation. mst.dkpublish.csiro.au The enzyme hydroxylates one of the butyl chains at the α- or β-carbon position. publish.csiro.au This hydroxylation creates an unstable intermediate that subsequently cleaves, releasing the butyl group (often as butanol) and forming the less alkylated dibutyltin (DBT) species. mst.dk This process can repeat, converting DBT to monobutyltin (MBT), and finally to inorganic tin. researchgate.nett3db.canih.gov The alkyl groups that are cleaved can be conjugated with glutathione (B108866) and further metabolized into mercapturic acid derivatives. t3db.canih.gov The entire pathway represents a detoxification mechanism, as the toxicity of butyltin compounds decreases with the number of attached alkyl groups. researchgate.net

Table 2: Key Metabolites of Tributyltin (TBT) from Oxidative Dealkylation
Parent CompoundMetabolic ProcessKey MetabolitesSource
Tributyltin (TBT)First oxidative dealkylationDibutyltin (DBT) mst.dkresearchgate.netnih.gov
Dibutyltin (DBT)Second oxidative dealkylationMonobutyltin (MBT) mst.dkresearchgate.net
Monobutyltin (MBT)Third oxidative dealkylationInorganic Tin (Sn) mst.dkresearchgate.net
Tributyltin acetateCYP450-mediated hydroxylationHydroxy- and oxo-metabolites (e.g., Bu2Sn(OAc)(CH2)3CH2OH) mst.dkpublish.csiro.au

Mechanistic Biological Interactions and Cellular Responses to Bis Tributyltin Succinate

Modulation of Cellular Metabolic Pathways

Bis(tributyltin) succinate (B1194679), primarily through the action of its tributyltin (TBT) moiety, profoundly disturbs cellular energy metabolism. nih.gov This disruption forces a shift in how cells generate energy, moving from efficient mitochondrial respiration to less efficient glycolysis. This metabolic reprogramming is evidenced by a decrease in cellular ATP levels alongside an increase in glucose consumption and lactate (B86563) production. nih.gov

Analysis of Changes in Key Metabolite Levels (e.g., Succinate, Alanine, Glycine (B1666218), Taurine (B1682933), Betaine)

Exposure to tributyltin compounds triggers significant changes in the levels of key metabolites. The inhibition of downstream components of the mitochondrial respiratory chain can lead to the accumulation of succinate. nih.govnih.gov This buildup occurs as the cell's ability to process succinate via the Krebs cycle and electron transport chain is impaired. nih.gov

Furthermore, succinate levels have been shown to influence the catabolism of other metabolites. For instance, succinate can repress the synthesis of enzymes involved in the breakdown of glycine betaine (B1666868). nih.gov In organisms like Pseudomonas aeruginosa, succinate was found to repress the synthesis of at least 21 proteins that are typically induced when glycine betaine is used as a carbon and energy source. nih.gov While direct data on alanine, glycine, and taurine levels following Bis(tributyltin) succinate exposure is limited, the observed increase in glycolysis and lactate production points to a broad disruption of central carbon metabolism. nih.gov

Table 1: Observed Metabolic Changes in Response to Tributyltin (TBT) Exposure

Metabolite/ProcessObserved ChangeCellular ContextCitation
Cellular ATP DecreaseDisturbance of energy metabolism in rat thymocytes. nih.gov
Glucose Consumption IncreaseShift towards glycolysis in rat thymocytes. nih.gov
Lactate Production IncreaseIndicates increased anaerobic respiration. nih.gov
Succinate AccumulationResult of electron transport chain inhibition. nih.govnih.gov
Glycine Betaine Catabolism RepressionSuccinate represses the synthesis of catabolic enzymes. nih.gov

Investigations into Alterations of Cellular Energy Production Mechanisms

The primary alteration in cellular energy production caused by tributyltin compounds is the inhibition of oxidative phosphorylation. nih.gov This leads to a marked decrease in cellular ATP levels. nih.govoup.com To compensate for this energy deficit, cells upregulate alternative pathways, most notably glycolysis. nih.gov This metabolic switch is characterized by increased glucose uptake and a corresponding rise in the production of lactate. nih.gov The effects of TBT on macromolecular synthesis and cyclic AMP production are thought to be secondary consequences of this profound disturbance to the cell's energy state. nih.gov Ultimately, the disruption of mitochondrial function by TBT compounds plays a critical role in initiating cellular damage and can lead to either necrosis or apoptosis depending on the cellular energy status. oup.com

Interactions with Mitochondrial Functionality

Mitochondria are a primary target of tributyltin toxicity. nih.gov The compound directly interferes with the organelle's core function of producing ATP through oxidative phosphorylation, leading to widespread cellular dysfunction.

Effects on Mitochondrial Respiration and Electron Transport Chain Complexes

Tributyltin (TBT) is a potent inhibitor of mitochondrial respiration. nih.gov It significantly curtails oxygen consumption when substrates such as glutamate/malate or succinate are used, indicating a blockage in the electron transport chain (ETC). nih.gov Specifically, research demonstrates that TBT inhibits the activity of Complex I (NADH dehydrogenase) and Complex III (cytochrome bc1 complex). nih.gov This inhibition is believed to occur because TBT binds to critical thiol (SH) groups on proteins within these complexes, thereby preventing the transfer of electrons to subsequent components of the chain. nih.gov In contrast, the activity of Complex IV (cytochrome c oxidase) remains unaffected by TBT. nih.gov The inhibition of succinate-linked respiration in hepatic mitochondria has been observed in vivo following administration of TBT compounds. oup.com

Table 2: Effect of Tributyltin (TBT) on Electron Transport Chain (ETC) Complexes

ETC ComplexEffect of TBTMechanism/NoteCitation
Complex I (NADH Dehydrogenase) InhibitionPrevents electron transfer; likely by binding to SH groups. nih.gov
Complex II (Succinate Dehydrogenase) Inhibition of succinate-linked respirationTBT inhibits oxygen consumption with succinate as a substrate. nih.gov
Complex III (Cytochrome bc1 Complex) InhibitionPrevents electron transfer to downhill complexes. nih.gov
Complex IV (Cytochrome c Oxidase) No effectActivity is unaffected by TBT. nih.gov

Influence on Succinate-Dependent Dehydrogenase Activity and Related Enzymes

Succinate dehydrogenase (SDH), also known as ETC Complex II, is a crucial enzyme that links the Krebs cycle directly to the electron transport chain by oxidizing succinate to fumarate. nih.govnih.gov The inhibition of mitochondrial respiration in the presence of succinate as a fuel source directly points to a disruption in the pathway involving SDH. nih.gov While TBT's primary inhibitory sites are Complexes I and III, the blockage at Complex III prevents the re-oxidation of Coenzyme Q, which is the electron acceptor for SDH. nih.govnih.gov This functional impairment of the ETC downstream of SDH leads to an effective inhibition of succinate-dependent respiration. The integrity of SDH activity is critical for maintaining the activation and function of various cell types, including human T cells. nih.gov The regulation of SDH activity itself is complex, involving factors like post-translational modifications such as acetylation. nih.gov

Mechanisms of Reactive Oxygen Species (ROS) Generation

A significant consequence of inhibiting the electron transport chain is the increased production of mitochondrial reactive oxygen species (ROS). nih.govnih.gov When electron flow is impeded at Complexes I and III by tributyltin, electrons can accumulate upstream. nih.gov This "backing up" of electrons increases the likelihood of them being prematurely transferred to molecular oxygen, forming superoxide (B77818) radicals.

Furthermore, the inhibition of the ETC leads to an accumulation of succinate. nih.gov This accumulated succinate can drive a process known as reverse electron transport (RET) at Complex I, where electrons from the Coenzyme Q pool are forced back onto Complex I, leading to a massive burst of ROS production. nih.gov Therefore, the accumulation of succinate itself, resulting from TBT-induced ETC inhibition, is a major contributor to mitochondrial ROS generation and the subsequent oxidative stress and cellular damage. nih.govnih.gov

Cellular Regulatory Pathway Perturbations

The tributyltin cation is a potent disruptor of fundamental cellular processes, including cell proliferation, cell cycle dynamics, and programmed cell death. Its interference with these pathways underscores its cytotoxic nature.

Tributyltin has been demonstrated to impede cell proliferation by inducing cell cycle arrest. However, the specific phase of arrest can vary depending on the cell type and experimental conditions. In human embryonic carcinoma cells, TBT exposure leads to an arrest in the G2/M phase of the cell cycle. nih.gov This is achieved by reducing the levels of key regulatory proteins, cell division cycle 25C (cdc25C) and cyclin B1, which are essential for the transition from G2 to mitosis. nih.gov The underlying mechanism for this disruption involves the inhibition of NAD+-dependent isocitrate dehydrogenase (NAD-IDH), an enzyme crucial for the production of α-ketoglutarate. nih.gov

Conversely, in studies using the yeast Saccharomyces cerevisiae, low concentrations of TBT were found to cause cell cycle arrest at the G1 phase. nih.gov This G1 arrest was linked to the production of reactive oxygen species (ROS), as the effect could be reversed by the antioxidant N-acetylcysteine. nih.gov These findings suggest that TBT can interfere with cell cycle progression at different checkpoints, often involving oxidative stress and the disruption of key metabolic enzymes.

Table 1: Effects of Tributyltin on Cell Cycle Progression

Cell Line/Organism Observed Effect Key Molecular Targets Reference
Human Embryonic Carcinoma (NT2/D1) G2/M Phase Arrest ↓ cdc25C, ↓ Cyclin B1, NAD-IDH nih.gov

Tributyltin is a well-documented inducer of apoptosis, or programmed cell death, in a variety of cell types. nih.gov In immature rat thymocytes, TBTO induces the characteristic morphological and biochemical hallmarks of apoptosis, including nuclear chromatin condensation, cytoplasmic contraction, and the fragmentation of DNA into oligonucleosomal-sized pieces. nih.gov

The molecular mechanism of TBT-induced apoptosis involves the intrinsic pathway. TBT exposure leads to an increase in pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio to favor cell death. nih.gov This is followed by the activation of effector enzymes like caspases, which execute the apoptotic program. nih.gov Interestingly, TBT-induced apoptosis in thymocytes can proceed even when cellular protein synthesis is inhibited and intracellular ATP levels are significantly depleted, suggesting a direct and robust activation of the apoptotic cascade. nih.gov

Molecular Mechanism of Action in Specific Organ Systems

The toxic effects of tributyltin extend to various organ systems, with well-defined molecular interactions in the immunological, endocrine, and nervous systems.

The immunotoxicity of tributyltin is particularly characterized by its profound impact on T-lymphocytes, especially thymocytes. The induction of apoptosis, as detailed previously, is a primary mechanism for the depletion of thymocytes, leading to T-cell immunodeficiency. nih.gov

At the molecular level, TBT's interaction with sulfhydryl groups is a key aspect of its immunotoxic action. In the hemocytes of the colonial ascidian Botryllus schlosseri, TBT was shown to decrease the levels of total thiols and reduced glutathione (B108866) (GSH). nih.gov This interaction with thiol-containing molecules can disrupt cellular redox balance and calcium homeostasis. The resulting increase in oxidized glutathione (GSSG) may stimulate the inositol (B14025) 1,4,5-trisphosphate (InsP3) receptor, leading to the dysregulation of Ca2+ release from internal stores, a critical signal in immune cell function. nih.gov

Tributyltin is a potent endocrine-disrupting chemical (EDC). nih.gov Its primary mechanism of endocrine disruption is through the activation of nuclear receptors. nih.gov TBT has been identified as a high-affinity ligand for both the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govresearchgate.net

By binding to and activating the RXR/PPARγ heterodimer, TBT can mimic the effects of natural ligands and trigger a cascade of downstream gene expression. nih.gov This is considered the molecular initiating event that leads to widespread endocrine-related effects. For instance, the activation of PPARγ by TBT is linked to the promotion of adipogenesis (fat cell differentiation), which can contribute to metabolic disturbances. researchgate.netnih.gov TBT is the only known EDC to cause in utero effects on adipocytes through this specific mechanism. nih.gov

Table 2: Tributyltin's Key Molecular Interactions in the Endocrine System

Molecular Target Type of Interaction Consequence Reference
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonist (Activation) Promotes adipogenesis, disrupts metabolic homeostasis nih.govresearchgate.netnih.gov

The neurotoxicity of tributyltin involves multiple molecular pathways, leading to physiological and biochemical disturbances in the brain. nih.gov Chronic exposure of zebrafish to TBT resulted in enhanced oxidative stress, as indicated by increased malondialdehyde (MDA) levels. nih.gov

Gene Expression Profiling and Transcriptomic Responses

The study of how this compound and related organotin compounds interact with biological systems at a molecular level involves analyzing changes in gene expression. Transcriptomic analysis provides a snapshot of the actively transcribed genes in a cell or tissue under specific conditions, offering insights into the cellular response to chemical exposure.

Identification of Differentially Expressed Genes and Molecular Signatures

Exposure to tributyltin (TBT), the active component of this compound, induces significant changes in gene expression across various biological systems. In the marine gastropod Reishia clavigera, transcriptomic analysis revealed a substantial number of differentially expressed genes (DEGs) in the digestive gland, nervous system, and gonads following TBT exposure. nih.gov Similarly, studies on the fish Sebastiscus marmoratus identified 18 potential differentially expressed gene sequences in the brain after acute TBT exposure. nih.gov Chronic exposure led to the dose-dependent down-regulation of several key genes. nih.gov

In male mice, TBT exposure resulted in significant transcriptomic alterations in the liver, with the identification of Signal transducer and activator of transcription 3 (STAT3) as a central regulator among the DEGs. nih.gov Functional experiments confirmed that TBT-mediated downregulation of STAT3 contributed to increased hepatotoxicity. nih.gov Further research in mice has shown that TBT can enhance the expression of adipocyte markers like C/EBPα. nih.gov In zebrafish eleutheroembryos, a total of 3,238 genes were found to be differentially expressed after TBT exposure. csic.es

These studies collectively demonstrate that the tributyltin moiety is a potent modulator of gene expression. The specific genes affected can vary depending on the organism, tissue type, and duration of exposure, but common signatures related to stress responses, metabolism, and cellular signaling are frequently observed.

Table 1: Representative Differentially Expressed Genes in Response to Tributyltin (TBT) Exposure

Gene/ProteinOrganism/Cell LineEffect of TBTReference
Cytochrome c oxidase subunit IISebastiscus marmoratus (brain)Down-regulation nih.gov
GRB2-associated binding protein 2Sebastiscus marmoratus (brain)Down-regulation nih.gov
Adaptor-related protein complex 2Sebastiscus marmoratus (brain)Down-regulation nih.gov
Guanine nucleotide exchange factor p532Sebastiscus marmoratus (brain)Down-regulation nih.gov
Signal transducer and activator of transcription 3 (STAT3)Mouse (liver)Down-regulation nih.gov
C/EBPα3T3-L1 preadipocyteEnhanced expression nih.gov
Adiponectin3T3-L1 adipocyteReduced expression nih.gov

Elucidation of Specific Molecular Pathways Affected by Organotin Succinates

The gene expression changes induced by organotins translate to the disruption of specific molecular pathways critical for normal cellular function. For the tributyltin moiety, a primary molecular initiating event is its binding to the Retinoid X Receptor (RXR). csic.es This interaction can lead to the formation of dysfunctional heterodimers with other nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which in turn affects pathways related to steroid biosynthesis, cholesterol metabolism, and lipid metabolism. nih.govcsic.es

Transcriptomic studies in the whelk Reishia clavigera showed that TBT exposure induced xenobiotic metabolism, dysregulated metabolic processes in the digestive gland, triggered neurotoxicity in the nervous system, and disrupted lipid homeostasis in the gonads. nih.govcityu.edu.hk In zebrafish, pathways related to steroid, cholesterol, and vitamin D3 biosynthesis were identified as the most sensitive to TBT exposure. csic.es

The succinate component of the molecule may also play a role in modulating gene expression. Fumarate and succinate have been identified as potent inhibitors of TET enzymes, which are involved in DNA demethylation and are associated with active gene transcription. nih.gov By inhibiting TET enzymes, succinate can down-regulate the expression of certain genes, including hypoxia-inducible factor (HIF) target genes. nih.gov This suggests a multi-layered regulation where the tributyltin moiety acts on nuclear receptors while the succinate moiety could potentially influence epigenetic regulatory mechanisms. csic.esnih.gov

Table 2: Key Molecular Pathways Affected by Tributyltin (TBT) Exposure

Affected PathwayBiological SystemKey FindingsReference
Nuclear Receptor SignalingVariousTBT binds to RXR, forming dysfunctional heterodimers and disrupting downstream signaling. nih.govcsic.es
Lipid & Steroid MetabolismZebrafish, Whelk, MammalsAltered expression of genes involved in cholesterol, steroid, and fatty acid biosynthesis. nih.govcsic.es
NeurotoxicityWhelk, FishImpairment of multiple cellular functions in the nervous system. nih.govnih.gov
Xenobiotic MetabolismWhelkInduction of detoxification pathways in the digestive gland. nih.govcityu.edu.hk
Hypoxia-Inducible Gene RegulationHuman cells (in vitro)Succinate (as a metabolite) can inhibit TET enzymes, affecting the expression of HIF target genes. nih.gov

Structure-Activity Relationship Investigations in Biological Systems

The biological activity of organotin(IV) compounds is fundamentally determined by the number and nature of the organic groups covalently bonded to the tin atom. researchgate.net For compounds with the general formula RnSnX4-n, the toxicity and biological activity generally follow the order R3SnX > R2SnX2 > RSnX3. rdd.edu.iq this compound falls into the highly active triorganotin category.

Within the triorganotin series, the nature of the R group is paramount; toxicity is highest for lower alkyl groups like methyl and ethyl, and it progressively decreases with increasing chain length to octyl, which is considered non-toxic. researchgate.net The potent biological effects of this compound are therefore primarily attributable to the three butyl groups attached to each tin atom.

Advanced Spectroscopic and Analytical Characterization of Organotin Succinates

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Detailed research findings and data tables for the ¹H, ¹³C, and ¹¹⁹Sn NMR analysis of Bis(tributyltin) succinate (B1194679) are not available in the reviewed literature. This includes specific chemical shifts (δ), coupling constants (J), and signal multiplicities that are essential for a thorough structural elucidation and analysis of the proton, carbon, and tin environments within the molecule.

Proton (¹H) NMR for Structural Elucidation and Proton Environments

No specific ¹H NMR data for Bis(tributyltin) succinate could be found.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

No specific ¹³C NMR data for this compound could be found.

Tin-119 (¹¹⁹Sn) NMR for Coordination Environment and Hybridization States

No specific ¹¹⁹Sn NMR data for this compound could be found.

High-Resolution Magic Angle Spinning (HRMAS) NMR for Intact Tissue Metabolic Profiling

There is no available research applying HRMAS NMR to the study of this compound in intact tissue.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Identification and Quantification

Specific GC/MS analysis, including retention times and fragmentation patterns for this compound, has not been detailed in the accessible scientific literature.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as a premier analytical technique for the elemental analysis of organotin compounds like this compound, offering exceptional sensitivity and specificity for tin quantification. This method is crucial for verifying the stoichiometry of the compound and for detecting trace and ultratrace levels of tin in various matrices. nih.gov When coupled with separation techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), ICP-MS enables speciation analysis, which is the identification and quantification of individual organotin species. rsc.orgsemanticscholar.org

The analysis of this compound via ICP-MS involves the introduction of the sample into a high-temperature argon plasma. The plasma atomizes and ionizes the compound, and the resulting tin ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. This process allows for the highly accurate determination of the total tin content. For speciation, a chromatographic step precedes the ICP-MS to separate this compound from other potential organotin compounds, such as tributyltin (TBT) or dibutyltin (B87310) (DBT) species, before elemental detection. chromatographyonline.com

Isotope Dilution (ID) analysis, a specialized ICP-MS technique, is considered a definitive method for achieving the highest accuracy and precision in quantification. rsc.org This approach involves spiking the sample with a known amount of an enriched isotope of tin (e.g., ¹¹⁷Sn), which serves as an internal standard to correct for matrix effects and instrumental drift, yielding highly reliable concentration data. nih.gov The capabilities of ICP-MS allow for detection limits in the sub-picogram range, making it an invaluable tool for environmental monitoring and quality control where even minute quantities of organotin compounds are significant. nih.gov

Table 1: ICP-MS Parameters for Organotin Analysis

ParameterDescriptionTypical Performance for OrganotinsReference
TechniqueInductively Coupled Plasma-Mass Spectrometry, often coupled with HPLC or GC.Provides elemental composition and enables speciation. rsc.orgsemanticscholar.org
Primary ApplicationQuantification of total tin content in this compound.High accuracy and precision for stoichiometric verification. pjoes.com
Detection LimitsThe lowest concentration of an analyte that can be reliably detected.Ranges from ng/L to sub-pg levels (0.034 pg for tetrabutyltin). nih.govresearchgate.net
Quantitative MethodIsotope Dilution (ID) analysis for highest accuracy.Reduces measurement uncertainty and corrects for matrix interference. rsc.orgnih.gov
Sample PreparationMicrowave digestion for total tin; extraction and derivatization for GC-ICP-MS.HPLC coupling often requires minimal sample preparation. pjoes.comcdc.gov

Vibrational Spectroscopy for Molecular Structure and Bonding

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing direct evidence of functional groups and the coordination environment of the carboxylate moiety. The IR spectrum of the compound is characterized by several key absorption bands that confirm its formation and structure.

A primary indicator of the reaction between tributyltin oxide and succinic acid is the disappearance of the broad O-H stretching band, typically found between 2500-3300 cm⁻¹, which is characteristic of the carboxylic acid dimer. nih.govvscht.cz Concurrently, new, strong absorption bands appear that are assigned to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. spectroscopyonline.com These bands typically occur in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. nih.govspectroscopyonline.com

The frequency separation between the asymmetric and symmetric carboxylate stretches, denoted as Δν [νₐₛ(COO) - νₛ(COO)], is a critical diagnostic tool for determining the coordination mode of the succinate ligand to the tin atoms. researchgate.net A large Δν value (typically >200 cm⁻¹) suggests a monodentate coordination, whereas a smaller Δν value (<150 cm⁻¹) is indicative of a bidentate (chelating) or bridging coordination mode, which is common for organotin carboxylates. researchgate.netsysrevpharm.org Furthermore, the presence of absorption bands at lower frequencies, specifically those corresponding to Sn-C (around 720 cm⁻¹) and Sn-O vibrations, provides definitive confirmation of the formation of the organotin succinate structure. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)AssignmentSignificance in Structure DeterminationReference
2850-2960ν(C-H)Corresponds to the C-H stretching vibrations of the butyl groups. vscht.cz
1650-1540νₐₛ(COO)Asymmetric stretching of the coordinated carboxylate group. nih.govspectroscopyonline.com
1450-1360νₛ(COO)Symmetric stretching of the coordinated carboxylate group. nih.govspectroscopyonline.com
&lt;200Δν [νₐₛ(COO) - νₛ(COO)]Indicates the coordination mode (bidentate or bridging is likely). researchgate.net
~720ν(Sn-C)Confirms the presence of the tributyltin moiety. researchgate.net
&lt;500ν(Sn-O)Confirms the formation of the tin-carboxylate bond. nih.gov

Raman Spectroscopy for Molecular Vibrations and Crystal Lattices

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for analyzing the molecular structure of this compound. While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy excels at detecting vibrations of non-polar bonds and symmetric molecular motions, providing a more complete vibrational profile of the compound.

For this compound, Raman spectroscopy is particularly effective for probing the Sn-C symmetric stretching vibrations of the tributyltin groups and the C-C backbone of the succinate ligand. These vibrations often produce strong, sharp signals in the Raman spectrum, whereas they may be weak or absent in the IR spectrum. The technique is also highly sensitive to the formation of crystal lattices and polymorphism. bath.ac.uk Variations in the crystal packing of this compound molecules would result in distinct shifts in the low-frequency lattice vibrations, making Raman an effective tool for solid-state characterization.

In studies of related organotin compounds, real-time Raman spectroscopy has been used to monitor the substitution of ligands and the formation of C=C bonds during thermal degradation processes. researchgate.net This highlights the utility of the technique for studying the stability and reaction mechanisms of this compound under various conditions.

Table 3: Expected Raman Shifts for this compound

Frequency Range (cm⁻¹)Vibrational ModeStructural Information ProvidedReference
2800-3000C-H stretchingVibrations of the butyl chains. chemicalbook.com
1600-1700C=O stretchingCarbonyl group vibrations within the succinate moiety. researchgate.net
800-1200C-C stretchingSkeletal vibrations of the succinate and butyl backbones. bath.ac.uk
500-600Sn-C symmetric stretchingProvides information on the Sn-C bonds of the tributyltin groups. researchgate.net
&lt;200Lattice vibrationsSensitive to crystal structure, packing, and polymorphism. bath.ac.uk

X-ray Diffraction (XRD) and Related Techniques for Solid-State and Solution Structures

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) is the most definitive analytical method for determining the precise three-dimensional molecular and crystal structure of this compound. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the coordination geometry around the tin centers, which are critical for understanding the compound's chemical properties. nih.gov

Table 4: Structural Parameters Obtainable from SCXRD for this compound

ParameterDescriptionSignificanceReference
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit.Defines the crystal system and lattice parameters. researchgate.net
Coordination Number & GeometryThe number of atoms bonded to the central tin atom and their spatial arrangement.Determines if tin is, for example, tetrahedral, trigonal bipyramidal, or octahedral. nih.govnih.gov
Bond LengthsThe precise distance between the nuclei of two bonded atoms (e.g., Sn-O, Sn-C).Provides insight into bond strength and order. wikipedia.org
Bond AnglesThe angle formed between three connected atoms (e.g., C-Sn-C).Defines the molecular shape and steric environment. nih.gov
Crystal PackingThe arrangement of molecules relative to each other in the crystal lattice.Reveals intermolecular interactions like van der Waals forces. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a specialized X-ray absorption spectroscopy technique used to determine the local atomic environment around a specific element, in this case, tin. Unlike XRD, EXAFS does not require a crystalline sample, making it suitable for analyzing amorphous, disordered, or solution-state samples of this compound.

The technique works by tuning X-rays to the absorption edge of tin and analyzing the oscillations in the absorption coefficient past the edge. These oscillations, known as the EXAFS signal, are caused by the scattering of the ejected photoelectron by neighboring atoms. Analysis of this signal provides highly precise information about the local coordination environment of the tin atoms.

For this compound, EXAFS can determine the number, type (e.g., oxygen or carbon), and radial distance of the atoms in the immediate vicinity of the tin centers. wikipedia.org This allows for the direct measurement of average Sn-O and Sn-C bond lengths and the determination of the coordination number. This information is crucial for understanding the structure in non-crystalline states and for comparing the solid-state and solution structures to see if the coordination environment of the tin atom changes upon dissolution.

Table 5: Information Derived from EXAFS for this compound

ParameterDescriptionApplication to this compoundReference
Absorbing AtomThe element whose local environment is being probed.Tin (Sn). xrayabsorption.org
Coordination Number (N)The average number of nearest-neighbor atoms.Determines how many O and C atoms are directly bonded to Sn. wikipedia.org
Interatomic Distance (R)The average distance from the tin atom to its neighbors.Provides precise average Sn-O and Sn-C bond lengths. wikipedia.org
Debye-Waller Factor (σ²)A measure of the structural and thermal disorder in the bond distances.Indicates the rigidity of the local coordination sphere around the tin atom. xrayabsorption.org
Neighbor IdentityIdentification of the type of neighboring atoms.Distinguishes between oxygen neighbors from the succinate and carbon neighbors from the butyl groups. wikipedia.org

Large Angle X-ray Scattering (LAXS) for Solution State Structural Analysis

Large Angle X-ray Scattering (LAXS), also known as Wide-Angle X-ray Scattering (WAXS), is a powerful technique for elucidating the structure of non-crystalline materials, including liquids and solutions, at an atomic resolution. malvernpanalytical.com While X-ray crystallography provides detailed structural information for solid, crystalline materials, many compounds exhibit different structures or dynamic equilibria when dissolved. nih.gov LAXS bridges this gap by providing direct information about the average atomic arrangements in a solution. The technique involves scattering X-rays from a liquid sample and analyzing the resulting interference pattern, which contains information about interatomic distances and coordination numbers. malvernpanalytical.com

For organotin carboxylates like this compound, the solution state structure is of significant interest. Nuclear Magnetic Resonance (NMR) studies on similar organotin compounds have suggested that the coordination environment around the tin atom can change significantly upon dissolution, with solid-state structures not always being retained in solution. sysrevpharm.orgresearchgate.net LAXS can directly probe the coordination of the tin (Sn) atom in solution. Analysis of the scattering data would yield key structural parameters such as:

Sn-O Bond Distances: Determining the precise length of the bonds between the central tin atom and the oxygen atoms of the succinate carboxyl groups.

Sn-C Bond Distances: Confirming the bond lengths between the tin atom and the carbon atoms of the butyl groups.

Coordination Number: Establishing the number of oxygen atoms coordinating to the tin center, which would clarify whether the succinate ligand acts in a bridging or chelating manner in solution.

Intermolecular Interactions: Providing insight into the extent of aggregation or oligomerization of the compound in a given solvent.

This data would allow for the construction of a low-resolution model of the dominant molecular conformation of this compound in the solution phase, offering a valuable complement to data from high-resolution techniques like NMR and crystallography. nih.gov

Chromatographic Separation Methods for Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of organotin compounds from complex matrices. Due to the diverse range of organotin species and their degradation products that can coexist in a sample, high-resolution separation methods are required. labrulez.comtandfonline.com The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Flame Photometric Detector)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. However, most ionic organotin species, including carboxylates like this compound, are non-volatile and require a chemical derivatization step to convert them into forms suitable for GC analysis. labrulez.comgreenrivertech.com.twresearchgate.net

Derivatization

The primary goal of derivatization is to convert polar organotin compounds into more volatile and less polar tetra-alkylated analogues. greenrivertech.com.twresearchgate.net This critical step must be carefully optimized to ensure high yields and prevent alteration of the original species distribution. greenrivertech.com.tw Commonly employed derivatization methods include:

Alkylation with Grignard Reagents: This is a widely used technique involving reagents such as methyl-, ethyl-, propyl-, or pentylmagnesium bromide. greenrivertech.com.twnih.govresearchgate.net The reaction replaces the anionic group (in this case, succinate) with an alkyl group, forming a stable and volatile tetra-alkyltin compound. greenrivertech.com.tw Pentylation using pentylmagnesium bromide has been identified as a reagent of choice in some methods due to the favorable volatility and molar response of the resulting derivatives. nih.govresearchgate.net

Ethylation with Sodium tetraethylborate (NaBEt₄): This method offers the advantage of allowing for direct derivatization in aqueous samples, often combined with simultaneous extraction of the ethylated derivatives into an organic solvent like hexane. greenrivertech.com.twresearchgate.netnih.gov

Derivatization ReagentTarget DerivativeAdvantagesDisadvantagesReference
Grignard Reagents (e.g., Pentylmagnesium bromide)Tetra-alkyltins (e.g., Tributyl-pentyltin)High derivatization yields and reproducibility; applicable to a wide range of organotins and matrices.Hazardous; reacts violently with water, requiring very dry conditions and expert handling. Can only be performed in non-polar solvents. greenrivertech.com.twresearchgate.netnih.gov
Sodium tetraethylborate (NaBEt₄)Ethyl-derivatives (e.g., Tributyl-ethyltin)Allows for in-situ derivatization in aqueous samples, combining derivatization and extraction.Can have lower yields compared to Grignard reagents under certain conditions. greenrivertech.com.twresearchgate.netnih.gov

Detection

Following separation on a capillary column (e.g., DB-5), a selective detector is required for sensitive quantification. tdi-bi.com The Flame Photometric Detector (FPD) is highly selective for tin-containing compounds. tdi-bi.comekotechlab.pl The FPD utilizes a hydrogen-rich flame to excite atoms, which then emit light at element-specific wavelengths. airproducts.co.uk For tin analysis, a filter that transmits light around 610 nm is used. tdi-bi.com The Pulsed Flame Photometric Detector (PFPD) is an advancement that offers enhanced sensitivity and selectivity. nih.govtau.ac.il GC-FPD and GC-PFPD methods can achieve very low detection limits, making them suitable for trace analysis of organotins. nih.gov

Analyte GroupTechniqueReported Detection LimitReference
Butyltins (Tributyltin)GC-PFPD0.6 ppb nih.gov
Butyltins (Dibutyltin)GC-PFPD0.8 ppb nih.gov
Butyltins (Monobutyltin)GC-PFPD0.7 ppb nih.gov
Butyltins (Tributyltin)SPME-GC-QSIL-FPD0.05 ng/g as Sn researchgate.net
Various OrganotinsGC-MS-MS0.20 - 0.35 pg of Sn nih.gov

High-Performance Liquid Chromatography (HPLC) in Organotin Analysis

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for organotin analysis as it can separate the compounds in their original, non-derivatized form. tandfonline.com This eliminates the time-consuming and potentially error-prone derivatization step, making HPLC particularly powerful for speciation analysis, which is crucial for assessing environmental risk and toxicity. ubc.ca

Separation Modes

The separation of organotin compounds by HPLC can be achieved through various mechanisms, depending on the nature of the species and the analytical requirements. ubc.caresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is a common mode utilizing a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation of different organotin species is optimized by adjusting the mobile phase composition, often using a gradient elution with solvents like acetonitrile (B52724) and methanol. Additives, such as tropolone, may be included in the mobile phase to form neutral complexes with the organotin cations, improving their chromatographic behavior.

Ion-Exchange Chromatography: This mode separates ionic organotin species based on their charge by utilizing a stationary phase with charged functional groups. Cation-exchange chromatography has been successfully employed for the separation of tributyltin, dibutyltin, and monobutyltin (B1198712). plymouth.ac.uk

Detection

Interfacing HPLC with a sensitive and element-specific detector has been a key development for organotin analysis. tandfonline.comubc.ca While conventional detectors like UV can be used for aromatic organotins, they lack the sensitivity and specificity for alkyltins. tandfonline.com The premier detection technique is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The HPLC-ICP-MS combination provides extremely high sensitivity and selectivity, allowing for the quantification of individual organotin species at ultra-trace levels. researchgate.netsemanticscholar.org The ICP-MS detector measures the mass-to-charge ratio of the tin isotopes, confirming unequivocally that the separated chromatographic peak contains tin. researchgate.net This hyphenated technique has achieved detection limits in the sub-µg/L (ppb) range.

HPLC ModeColumnMobile Phase ExampleDetectorReported Detection Limit (for TBT)Reference
Reversed-PhaseC18Ternary gradient (acetonitrile/methanol/aqueous eluent with tropolone)ICP-MS0.14 - 0.57 µg Sn/L (for a range of OTCs)
Cation-Exchange-Methanol and citrate (B86180) bufferICP-MS0.44 ng/g as Sn plymouth.ac.uk

Theoretical and Computational Investigations of Organotin Succinates

Quantum Chemical Studies

Quantum chemical studies are rooted in solving the Schrödinger equation to describe the electronic structure and energy of a molecular system. wiley-vch.deunimib.it These calculations provide fundamental insights into bonding, molecular geometry, and spectroscopic properties.

Electronic structure calculations for bis(tributyltin) succinate (B1194679) would focus on understanding the distribution of electrons within the molecule and the nature of its chemical bonds. Molecular Orbital (MO) theory, a cornerstone of these calculations, describes bonding in terms of orbitals that extend over the entire molecule, formed from the combination of atomic orbitals. libretexts.orgyoutube.com

For each pair of interacting atomic orbitals, a lower-energy bonding molecular orbital and a higher-energy antibonding molecular orbital are created. libretexts.orgyoutube.com Electrons fill these molecular orbitals starting from the lowest energy level. libretexts.org In the case of bis(tributyltin) succinate, MO theory would be used to analyze the bonding between the tin atoms and the oxygen atoms of the succinate group, as well as the covalent bonds within the butyl chains and the succinate backbone.

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). allsubjectjournal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. allsubjectjournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. allsubjectjournal.com For this compound, these calculations would reveal the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Table 1: Key Parameters from a Hypothetical Molecular Orbital Analysis of this compound

ParameterDescriptionInformation Gained
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; likely localized on the carboxylate oxygens.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability; likely associated with the tin atoms.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to chemical reactivity, stability, and electronic transitions.
Molecular Electrostatic Potential (MEP)A map of electrostatic potential on the electron density surface.Identifies positive and negative regions, predicting sites for nucleophilic and electrophilic attack. allsubjectjournal.com

Quantum chemical methods are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state on the potential energy surface. This process is known as geometry optimization. mdpi.com

For a molecule as flexible as this compound, with 25 rotatable bonds, conformational analysis is particularly important. lookchem.com This involves identifying various low-energy conformers (rotamers) that the molecule can adopt due to rotation around its single bonds. The long, flexible tributyl groups and the succinate linker allow for a complex conformational landscape. Computational studies would explore these different arrangements to identify the global minimum energy structure as well as other stable conformers that may be present at room temperature. mdpi.com The analysis would provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformation.

Following geometry optimization, vibrational frequency analysis is typically performed. These calculations predict the frequencies of the normal modes of molecular vibration. researchgate.net The results of this analysis are used to predict the molecule's infrared (IR) and Raman spectra. nih.gov

By comparing the theoretically predicted spectrum with an experimentally recorded one, chemists can confirm the structure of the synthesized compound and make detailed assignments of the observed vibrational bands to specific molecular motions, such as the stretching of C=O bonds in the carboxylate groups or the Sn-O bonds. researchgate.netnih.gov The calculations can also confirm that the optimized geometry is a true energy minimum, as a stable structure will have no imaginary frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
C-H Stretch (alkyl)2850-3000Stretching of the carbon-hydrogen bonds in the butyl groups.
C=O Stretch (carboxylate)1550-1650Asymmetric and symmetric stretching of the carbonyl groups in the succinate bridge.
C-O Stretch1200-1300Stretching of the carbon-oxygen single bonds.
Sn-O Stretch500-600Stretching of the tin-oxygen bonds.
Sn-C Stretch450-550Stretching of the tin-carbon bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic properties of a system based on its electron density, rather than the complex many-electron wavefunction. wiley-vch.demdpi.com DFT has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for larger molecules like organotin compounds. mdpi.com

DFT is exceptionally useful for studying chemical reactions. riken.jpqub.ac.uk For this compound, DFT calculations could be used to elucidate the mechanism of its formation, for example, from the reaction of tributyltin oxide with succinic acid.

By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway from reactants to products. unimib.it This involves locating and calculating the energies of all reactants, intermediates, transition states, and products. riken.jp The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate. Such studies would provide a detailed, step-by-step molecular view of bond-breaking and bond-forming processes.

DFT is a highly effective method for predicting various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. aps.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the magnetic shielding tensors for each nucleus in the molecule. rsc.org

These shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). aps.org For this compound, DFT-GIAO calculations could predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. Comparing these predicted spectra with experimental results is a powerful method for confirming the molecular structure in solution and can help resolve ambiguities in the assignment of complex spectra. mdpi.comnsf.gov The accuracy of these predictions allows for the confident identification of the chemical environment of each atom in the molecule.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The intermolecular forces in this compound are dictated by a combination of van der Waals forces, hydrophobic interactions, and potential hydrogen bonding. The long, nonpolar butyl chains attached to the tin atoms give the molecule a significant hydrophobic character. These chains interact with each other and with other nonpolar molecules through transient fluctuations in electron density, known as London dispersion forces, which are a type of van der Waals interaction.

While the tributyltin moieties are nonpolar, the succinate bridge introduces polarity and the potential for hydrogen bonding. The carbonyl oxygen atoms of the succinate's ester groups are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors, these oxygen atoms can participate in weaker C-H···O interactions. However, in the presence of protic solvents or other molecules with O-H or N-H bonds, these carbonyl oxygens can act as acceptors to form stronger, more conventional hydrogen bonds. Such interactions play a crucial role in the supramolecular chemistry of organotin carboxylates, influencing their crystal packing and aggregation behavior. researchgate.netrsc.org Computational models predict that this compound has four hydrogen bond acceptor sites, corresponding to the oxygen atoms in the two carboxylate groups, and zero hydrogen bond donors.

Table 1: Calculated Hydrogen Bonding Parameters for this compound

ParameterValueDescription
Hydrogen Bond Donor Count0The molecule lacks hydrogen atoms bonded to highly electronegative atoms (like O or N) and thus cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count4The four oxygen atoms of the succinate's carboxylate groups can act as acceptors for hydrogen bonds.

Molecular Dynamics and Simulation Methodologies

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics and aggregation behavior of complex molecules like organotin succinates.

An MD simulation begins with a defined initial structure of the molecule(s) and assigns initial velocities to each atom. The forces acting on each atom are then calculated using a force field, which is a set of parameters that describe the potential energy of the system. By integrating Newton's laws of motion, the simulation predicts the trajectory of each atom over a series of small time steps, effectively simulating the molecule's dynamic behavior.

The conformational flexibility of this compound arises from the numerous rotatable bonds within its structure. The key areas of flexibility include:

Tributyltin Groups: The four butyl chains attached to each tin atom can rotate around their C-C and Sn-C bonds, leading to a vast number of possible conformations.

Succinate Linker: Rotation can occur around the C-C single bonds within the succinate backbone.

Ester Linkage: The Sn-O-C linkage also allows for rotational freedom.

MD simulations can explore this complex conformational landscape. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable (lowest energy) conformations and the energy barriers between different conformational states. This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions. The simulations can reveal how different parts of the molecule, such as the flexible butyl chains and the succinate bridge, move in relation to one another.

Due to their amphiphilic nature—possessing both hydrophobic (butyl chains) and more polar (succinate ester) regions—organotin succinates have a tendency to aggregate in certain environments, particularly in aqueous solutions. MD simulations are well-suited to model these aggregation processes at the molecular level. mdpi.comscienomics.com

To simulate aggregation, multiple molecules of this compound are placed in a simulation box, often with a solvent. The simulation then tracks how these molecules interact and self-assemble over time. Key insights that can be gained from these simulations include:

Mechanism of Aggregation: Observing the initial stages of how molecules come together, whether through hydrophobic collapse of the butyl chains or other interactions.

Role of Solvent: Understanding how the solvent mediates the interactions between the organotin molecules.

These simulations can reveal that the aggregation is primarily driven by the hydrophobic effect, where the nonpolar butyl chains cluster together to minimize their contact with a polar solvent. scienomics.com The succinate groups may remain on the exterior of the aggregate, interacting with the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Organotin Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. In organotin chemistry, QSAR models are valuable tools for predicting the potential effects of new or untested compounds without the need for extensive experimental studies.

The development of a QSAR model involves several key steps:

Data Set Collection: A set of organotin compounds with known experimental data for a specific endpoint (e.g., cytotoxicity, antifungal activity) is compiled.

Descriptor Calculation: For each molecule in the data set, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed activity.

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability.

In the context of organotin compounds, QSAR studies have been used to explore the relationship between structure and various biological activities. The toxicity and activity of organotin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom. nih.govresearchgate.net For instance, the general trend for toxicity is often triorganotin > diorganotin > monoorganotin compounds.

QSAR models for organotins typically incorporate descriptors that capture key structural features, as outlined in the table below. By identifying which descriptors are most important, these models can provide insights into the mechanisms of action and guide the design of new organotin compounds with desired properties.

Table 2: Common Descriptor Classes in QSAR Models for Organotin Compounds

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Atom CountDescribes the basic composition of the molecule without regard to its 3D structure.
Topological Connectivity Indices, Shape IndicesQuantifies the atomic arrangement and branching of the molecular skeleton.
Geometrical Molecular Surface Area, Molecular VolumeDescribes the 3D properties of the molecule, such as its size and shape.
Electronic Dipole Moment, Partial ChargesRepresents the electronic characteristics of the molecule, which are crucial for intermolecular interactions.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the compound, which influences its ability to cross cell membranes.

Q & A

Basic Research Question: What are the established synthesis protocols for bis(tributyltin) succinate, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis of this compound typically involves condensation reactions between tributyltin hydroxide and succinic acid derivatives. Key variables include solvent choice (e.g., toluene or THF), temperature (80–120°C), and stoichiometric ratios. For reproducibility, researchers should optimize inert-atmosphere conditions to prevent tin oxidation . Characterization via 119Sn^{119}\text{Sn} NMR and FT-IR is critical to confirm the Sn-O-Sn linkage and ester functional groups. Yield improvements (>75%) are achievable using catalytic bases like triethylamine to neutralize acidic byproducts .

Advanced Research Question: How do environmental matrices (e.g., saline vs. freshwater systems) affect the degradation kinetics of this compound, and what analytical methods resolve conflicting data on its half-life?

Methodological Answer:
Degradation kinetics vary due to hydrolysis, photolysis, and microbial activity. In saline systems, chloride ions accelerate hydrolysis via nucleophilic displacement, reducing half-life to ~7 days (pH 8, 25°C), whereas freshwater systems show slower degradation (~21 days). Conflicting data often arise from inconsistent UV exposure or microbial community diversity. Resolve discrepancies using LC-MS/MS with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-succinate) and controlled microcosm experiments. Prioritize EPA Method 1614 for trace-level quantification .

Basic Research Question: What spectroscopic and chromatographic techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:
GC-MS with derivatization (e.g., using NaBEt4_4) is preferred for volatile tin species, while HPLC-ICP-MS offers superior sensitivity for non-volatile analogs (<1 ppb detection limits). Cross-validate results with 1H^{1}\text{H} NMR to identify co-eluting contaminants. For environmental samples, solid-phase extraction (C18 cartridges) pre-concentration is essential to mitigate matrix interference .

Advanced Research Question: How can researchers reconcile contradictory ecotoxicological data on this compound’s mode of action in aquatic invertebrates?

Methodological Answer:
Discrepancies in LC50_{50} values (e.g., 0.5–5 µg/L for Daphnia magna) may stem from differences in exposure duration, lipid content of test organisms, or dissolved organic carbon (DOC) levels. Employ standardized OECD Test No. 202 protocols with DOC-adjusted media. Mechanistic studies should integrate transcriptomic analysis (RNA-seq) to identify stress-response pathways (e.g., oxidative phosphorylation inhibition) and validate via CRISPR-Cas9 gene knockout models .

Basic Research Question: What are the critical parameters for designing reproducible toxicity assays for this compound?

Methodological Answer:
Key parameters include:

  • Test organism life stage (neonates vs. adults in Daphnia).
  • Exposure medium pH (maintain 7.5–8.0 to mimic natural waters).
  • Solvent controls (use acetone at <0.01% v/v to avoid solvent toxicity).
  • Temperature stability (±1°C).
    Document adherence to ISO 6341 guidelines for acute toxicity testing, and include positive controls (e.g., tributyltin oxide) for assay validation .

Advanced Research Question: How does the ligand-exchange behavior of this compound influence its interaction with biomolecules, and what computational models predict these dynamics?

Methodological Answer:
Ligand exchange with thiol groups (e.g., glutathione) drives bioaccumulation. Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model Sn-S bond formation energetics. Experimental validation via XAS (X-ray absorption spectroscopy) at the Sn K-edge can quantify coordination changes in vivo. Compare with tributyltin chloride to assess succinate’s steric effects on reactivity .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use glove boxes or fume hoods with HEPA filters to prevent inhalation.
  • Wear nitrile gloves (latex is permeable to organotins).
  • Decontaminate spills with 10% KMnO4_4 solution to oxidize tin residues.
  • Store in amber glass under argon at –20°C to prevent photodegradation.
    Document all procedures per OSHA 29 CFR 1910.1450 and institutional EH&S guidelines .

Advanced Research Question: How can factorial design optimize the synthesis of this compound derivatives for reduced environmental persistence?

Methodological Answer:
Apply a 232^3 factorial design to test variables:

  • Factor A : Substituent electronegativity (e.g., fluorinated vs. alkyl succinate).
  • Factor B : Reaction time (12–24 hrs).
  • Factor C : Catalyst type (none vs. Lewis acids).
    Analyze main effects and interactions via ANOVA. Prioritize derivatives with hydrolyzable ester linkages (half-life <30 days in ASTM D5358 tests) .

Basic Research Question: What regulatory frameworks govern this compound research, and how do they impact experimental design?

Methodological Answer:
The Rotterdam Convention (Annex III) mandates Prior Informed Consent (PIC) for transboundary movement. In the EU, REACH Annex XVII restricts aquatic toxicity testing to closed-system experiments. Researchers must obtain permits for environmental release studies and use OECD-approved alternative assays (e.g., QSAR models) to minimize in vivo testing .

Advanced Research Question: How do interdisciplinary approaches (e.g., chemical engineering + ecotoxicology) enhance the development of this compound remediation strategies?

Methodological Answer:
Integrate membrane separation technologies (e.g., nanofiltration with TiO2_2 membranes) to capture tin residues from wastewater. Couple with bioaugmentation (tin-resistant Pseudomonas spp.) for in situ degradation. Pilot-scale studies should use tracer compounds (e.g., 119Sn^{119}\text{Sn}-labeled analogs) to monitor efficiency. Economic analyses via ASPEN Plus® models can scale up viable strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.